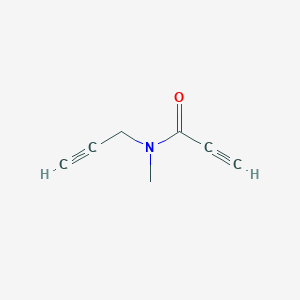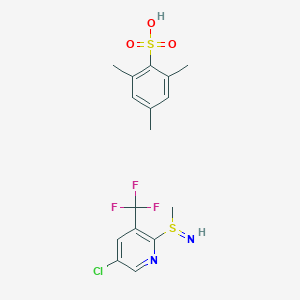
5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The investigation and synthesis of complex molecular structures involving pyridine derivatives and their sulfonate counterparts are crucial in understanding their diverse applications and properties in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of complex compounds often involves multi-step reactions including nucleophilic substitution, oxidation, and chlorination processes. For example, the synthesis of polyimides derived from aromatic diamines and dianhydrides demonstrates intricate steps necessary to achieve the desired molecular architecture (Shu-jiang Zhang et al., 2007)[https://consensus.app/papers/synthesis-characterization-soluble-polyimides-derived-zhang/ad3d63c19c455335a9641ebef33ccad1/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure is typically characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, alongside X-ray crystallography for solid-state structures. These methods provide detailed insights into the molecular geometry, functional groups, and electronic properties of the compounds (N. Özdemir et al., 2014)[https://consensus.app/papers/synthesis-characterization-özdemir/374e4cc8dff25429b5a0e8d20a2b39a0/?utm_source=chatgpt].
Chemical Reactions and Properties
Chemical properties, including reactivity with nucleophiles, are explored through various chemical reactions. The synthesis and reactions of chlorinated pyrimidine diones reveal insights into nucleophilic substitution reactions and the formation of new compounds (А. П. Гудзь et al., 2013)[https://consensus.app/papers/investigation-chlorination-4perfluoroalkyl5-гудзь/32b40f0f79d6570797236720305facec/?utm_source=chatgpt].
Physical Properties Analysis
Physical properties such as solubility, melting points, and phase behavior are critical for understanding the usability of chemical compounds. Studies on compound equilibria in various solvents shed light on solubility and melting behaviors, which are crucial for application development (U. Domańska et al., 2000)[https://consensus.app/papers/liquid-equilibria-compound-formation-domańska/bea544e475f75386978a50d443cd8f66/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties analysis often focuses on the reactivity, stability, and interactions of the compounds. For instance, the investigation of nitrogen- and sulfur-containing heterocycles demonstrates how functional group modifications can lead to the synthesis of new heterocyclic systems with distinct properties (T. S. Safonova et al., 2001)[https://consensus.app/papers/investigation-nitrogen-sulfurcontaining-heterocycles-safonova/27aa026c38ee534e85a9be69e0f3185d/?utm_source=chatgpt].
科学的研究の応用
Synthesis and Characterization in Polymer Research
- A study described the synthesis and characterization of soluble polyimides derived from the polycondensation of certain aromatic diamines and dianhydrides. These compounds, including pyridine and fluorine in their structure, exhibited excellent solubility and good thermal stability, making them relevant for high-performance polymer applications (Zhang et al., 2007).
Chemical Structure Analysis and Applications
- Research detailed the unexpected synthesis of a molecular salt involving pyridine and benzimidazolium structures, analyzed through spectroscopic techniques and X-ray crystallography. The study provided insights into the compound's structural and electronic characteristics, which could be crucial for its potential applications in various fields (Özdemir et al., 2014).
Contributions in Pesticide Synthesis
- A review focused on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a crucial intermediate in pesticide production. The paper evaluated different synthesis processes, highlighting the compound's significance in the agricultural sector (Xin-xin, 2006).
- Another study described a novel synthesis method for an intermediate used in producing certain herbicides, demonstrating the compound's utility in developing agricultural chemicals (Du et al., 2005).
Analysis of Molecular Structures
- Research on the molecular structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors offered valuable insights into their molecular conformations and interactions. Understanding these structural details can be crucial for their potential applications in biochemistry and pharmacology (Li et al., 2005).
特性
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKQLRHVQMYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381678 |
Source


|
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate | |
CAS RN |
175203-07-3 |
Source


|
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
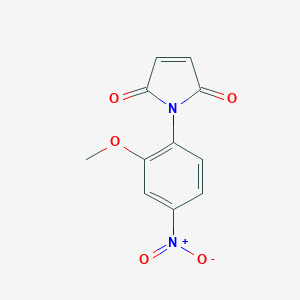
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
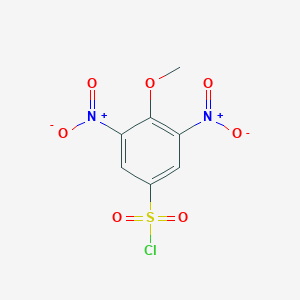
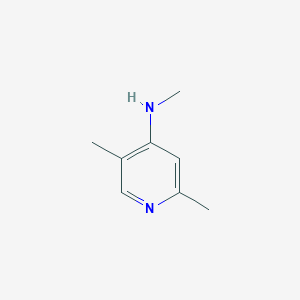
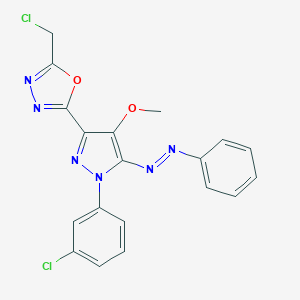
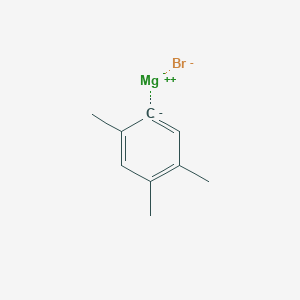
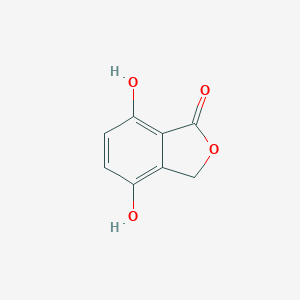
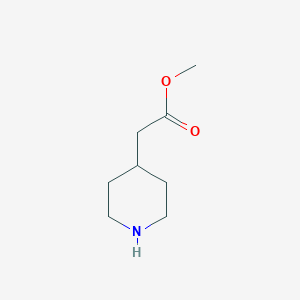
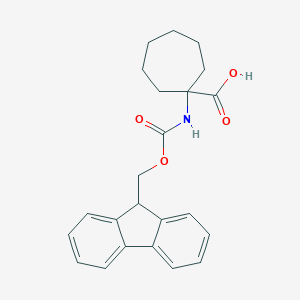

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

